molecular formula C7H12Cl2N2OS B6213924 [2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride CAS No. 2728202-45-5

[2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride

Cat. No.: B6213924
CAS No.: 2728202-45-5
M. Wt: 243.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride typically involves the reaction of azetidine derivatives with thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure could offer specific advantages .

Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of [2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride lies in its specific combination of an azetidine ring with a thiazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride' involves the reaction of 2-(azetidin-3-yl)thiazol-5-ylmethanol with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(azetidin-3-yl)thiazol-5-ylmethanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-(azetidin-3-yl)thiazol-5-ylmethanol in dichloromethane, add hydrochloric acid dropwise with stirring.", "Continue stirring for 2 hours at room temperature.", "Filter the resulting precipitate and wash with cold dichloromethane.", "Dry the product under vacuum to obtain '[2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride'." ] }

CAS No.

2728202-45-5

Molecular Formula

C7H12Cl2N2OS

Molecular Weight

243.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.